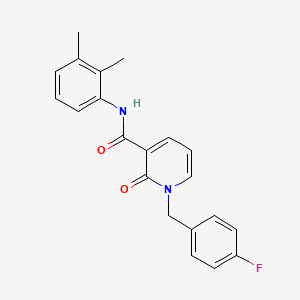

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2,3-Dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at the 1-position and a 2,3-dimethylphenyl carboxamide moiety at the 3-position. This compound belongs to a broader class of dihydropyridine carboxamides studied for diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-14-5-3-7-19(15(14)2)23-20(25)18-6-4-12-24(21(18)26)13-16-8-10-17(22)11-9-16/h3-12H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUBMEZESVEFST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the Dimethylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the dimethylphenyl group is introduced to the dihydropyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while substitution reactions could introduce various functional groups to the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features a dihydropyridine ring, a carboxamide group, and substituted phenyl groups, which contribute to its biological activity. Its molecular formula is , with a molecular weight of 350.4 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, making it an attractive candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance:

- Mechanism of Action: The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.

- Case Studies: A study demonstrated that derivatives of dihydropyridine compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- In Vitro Studies: Research has reported that similar dihydropyridine derivatives possess antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans .

- Potential Applications: These properties suggest possible applications in developing new antibiotics or antifungal medications.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Common Synthesis Route:

- Condensation of appropriate aldehydes with amines.

- Cyclization to form the dihydropyridine structure.

- Oxidation steps to finalize the carboxamide group.

This synthetic pathway allows for the modification of the compound's structure to enhance its biological activity .

Biological Mechanisms

The biological mechanisms underlying the activity of this compound involve interactions with various molecular targets:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound could modulate receptor activity, influencing signaling pathways associated with cell growth and survival .

Toxicity and Safety Profile

Understanding the safety profile of this compound is crucial for its therapeutic application:

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects is likely related to its interaction with biological targets such as calcium channels. The dihydropyridine ring can bind to these channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the 2-oxo-1,2-dihydropyridine-3-carboxamide core but differ in substituents, leading to variations in physicochemical properties, synthetic yields, and biological interactions. Below is a detailed comparison:

Substituent Variations on the Aromatic Rings

- N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (): The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, increasing solubility compared to the dimethylphenyl group. Synthetic yield and melting point data are unavailable, but similar compounds in show yields ranging from 25% to 93% .

- The trifluoromethyl group also increases resistance to oxidative metabolism. No yield or melting point data provided, but trifluoromethyl analogs are typically synthesized in moderate yields (e.g., 38–58% in ) .

Variations in the Carboxamide Substituent

-

- Compounds like B6 (N-cycloheptyl-1,2-dihydro-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-6-methyl-2-oxo-pyridine-3-carboxamide) feature a bulky cycloheptyl group instead of dimethylphenyl. This increases lipophilicity (logP) but may reduce oral bioavailability due to poor solubility.

- Yields: 25–50%; Melting points: 163–179°C, indicating crystalline stability .

- Piperidin-4-yl and Sugar-Modified Derivatives (): B8 (5-Bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide) incorporates a piperidine group, enhancing water solubility via basic amine functionality. Yields: 55–58%; Melting points: 193–209°C .

Data Tables

Key Findings and Implications

Substituent Effects : The 4-fluorobenzyl group is a critical pharmacophore for target binding, while aromatic substituents (methyl, methoxy, trifluoromethyl) modulate solubility and metabolic stability.

Synthetic Accessibility : Yields vary widely (18–93%), with methoxy and halogenated derivatives often requiring optimized purification steps .

Metabolic Risks : Methoxy and glycosylated analogs may face higher metabolic lability compared to dimethylphenyl derivatives .

Biological Activity

N-(2,3-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.41 g/mol. The compound features a dihydropyridine core substituted with a dimethylphenyl group and a fluorobenzyl moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10.5 | Induction of apoptosis |

| A549 (lung) | 8.7 | Cell cycle arrest |

| MCF-7 (breast) | 9.3 | Inhibition of proliferation |

These results suggest that the compound may induce apoptosis through both extrinsic and intrinsic pathways, as evidenced by increased caspase activity in treated cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate moderate to good activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial action is believed to result from disruption of bacterial cell membrane integrity and inhibition of essential metabolic processes .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. The researchers noted an increase in apoptosis markers such as annexin V positivity and caspase activation after 24 hours of treatment.

Case Study 2: Antimicrobial Testing

In another investigation focusing on its antimicrobial properties, the compound was tested against a panel of pathogenic bacteria. The results demonstrated that it inhibited the growth of Staphylococcus aureus effectively at concentrations lower than those required for traditional antibiotics like penicillin . This suggests potential for development as an alternative therapeutic agent.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core via cyclization of β-ketoamide intermediates, followed by functionalization at the N1 and C3 positions. For example, analogous dihydropyridine derivatives are synthesized using nucleophilic substitution (e.g., benzylation of the pyridinone nitrogen) and amidation under reflux with catalysts like p-toluenesulfonic acid. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for achieving yields up to 75% .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography is essential for resolving 3D conformation, as demonstrated for structurally related N-substituted dihydropyridines .

- Multinuclear NMR spectroscopy (1H, 13C, 19F) confirms substituent placement and purity, with aromatic protons in the 6.5–8.0 ppm range and carbonyl signals near 165–170 ppm.

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 393.15) .

Q. What are the hypothesized biological targets of this compound, based on structural analogs?

Structural analogs of dihydropyridine carboxamides exhibit activity against kinases (e.g., MAPK, CDKs) and G-protein-coupled receptors (GPCRs). The 4-fluorobenzyl group may enhance blood-brain barrier permeability, suggesting potential neurological targets. Preliminary assays should prioritize kinase inhibition panels and GPCR binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy observed with this compound?

Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism or low bioavailability). Strategies include:

- Metabolite profiling (LC-MS/MS) to identify active or inactive derivatives.

- Prodrug design to enhance stability, such as masking the 2-oxo group with ester protections.

- Formulation optimization using nanoemulsions or cyclodextrin complexes to improve solubility and absorption .

Q. What computational strategies are recommended to model the compound’s binding interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP-binding pockets, leveraging crystal structures of homologous proteins (PDB: 4H7Q).

- Molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability and hydration effects.

- QSAR modeling identifies substituents (e.g., methyl vs. fluoro groups) that enhance affinity while minimizing off-target interactions .

Q. How can researchers address poor aqueous solubility during preclinical development?

- Salt formation (e.g., hydrochloride salts) improves ionizability.

- Co-solvent systems (e.g., PEG 400/water mixtures) enhance solubility up to 5 mg/mL.

- Solid dispersion techniques with polymers like PVP-VA64 increase dissolution rates. Solubility parameters (Hansen solubility spheres) guide excipient selection .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in this compound class?

- Stepwise substituent variation : Replace the 4-fluorobenzyl group with bromo/chloro analogs to assess halogen effects on potency.

- Isosteric replacements : Substitute the dihydropyridine core with quinoline or naphthyridine scaffolds to probe ring flexibility.

- Free-Wilson analysis quantifies contributions of individual substituents to biological activity .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between cell lines be interpreted?

- Assay standardization : Validate protocols for ATP-based viability assays (e.g., CellTiter-Glo®) across cell lines.

- Off-target profiling : Screen for interactions with efflux pumps (e.g., P-gp) using inhibitors like verapamil.

- Transcriptomic analysis (RNA-seq) identifies cell-specific signaling pathways that modulate compound sensitivity .

Methodological Best Practices

Q. What chromatographic methods ensure purity validation in final compounds?

- Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) achieves baseline separation of diastereomers.

- Chiral SFC resolves enantiomers when stereocenters are present.

- Purity thresholds ≥95% are recommended for biological testing .

Q. How can researchers validate target engagement in cellular assays?

- Cellular thermal shift assays (CETSA) confirm binding to kinases by measuring protein thermal stability shifts.

- Knockdown/knockout models (CRISPR/Cas9) isolate compound effects on specific targets.

- Phosphoproteomics (LC-MS/MS) maps downstream signaling changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.